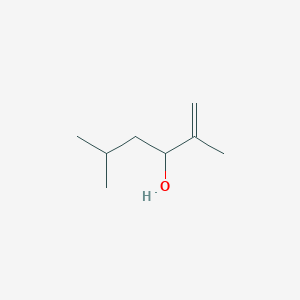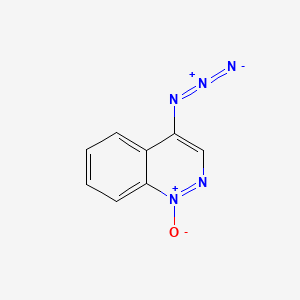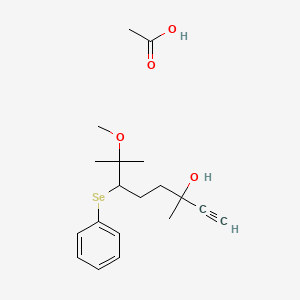
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol is a complex organic compound that features a unique combination of functional groups, including an acetic acid moiety, a methoxy group, and a phenylselanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the alkylation of a phenylselanyl compound with a suitable alkyne, followed by the introduction of the methoxy and acetic acid groups through subsequent reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding a simpler alkyne derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxides, while reduction can produce simpler alkyne derivatives.
Applications De Recherche Scientifique
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Industry: Its reactivity and functional groups make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol involves its interaction with specific molecular targets. The phenylselanyl group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The methoxy and acetic acid groups may influence the compound’s solubility and reactivity, facilitating its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylthiooct-1-yn-3-ol: Similar structure but with a sulfur atom instead of selenium.
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylsulfinyloct-1-yn-3-ol: Contains a sulfinyl group instead of a phenylselanyl group.
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylsulfonyl-oct-1-yn-3-ol: Features a sulfonyl group in place of the phenylselanyl group.
Uniqueness
The presence of the phenylselanyl group in acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol distinguishes it from similar compounds. Selenium-containing compounds often exhibit unique reactivity and biological activity compared to their sulfur analogs, making this compound particularly interesting for further study.
Propriétés
Numéro CAS |
76436-83-4 |
|---|---|
Formule moléculaire |
C19H28O4Se |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol |
InChI |
InChI=1S/C17H24O2Se.C2H4O2/c1-6-17(4,18)13-12-15(16(2,3)19-5)20-14-10-8-7-9-11-14;1-2(3)4/h1,7-11,15,18H,12-13H2,2-5H3;1H3,(H,3,4) |
Clé InChI |
FEJHRIJDBXGQHW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(C(CCC(C)(C#C)O)[Se]C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)
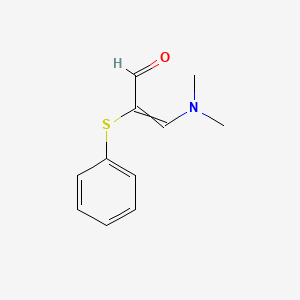

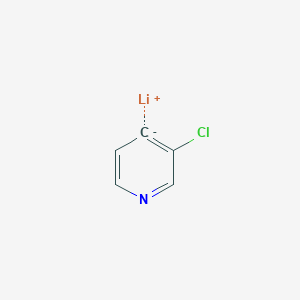
![Dimethyl[(chloroacetyl)amino]propanedioate](/img/structure/B14438799.png)
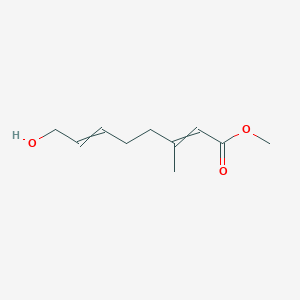

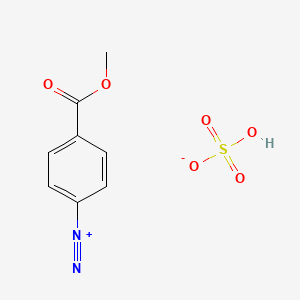
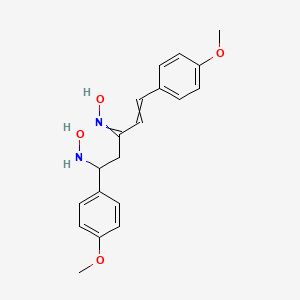

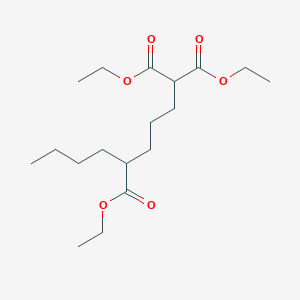
![1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine](/img/structure/B14438835.png)
